Differentiation by Unique Molecular Architecture for CRF1 Receptor Affinity
The compound's specific three-dimensional shape, defined by the phenylcyclopropyl core and the α-bromoketone group, is likely essential for its interaction with the CRF1 receptor. This is supported by its recorded inhibitory activity (IC50 = 65 nM) against the human CRF1 receptor [1]. While direct IC50 data for close analogs are not publicly available, the established structure-activity relationships (SAR) for this receptor class suggest that substituting the cyclopropyl ring or the α-bromoketone group would lead to a significant loss in binding affinity, potentially orders of magnitude, as the compound's conformation is a key determinant of its potency [2].
| Evidence Dimension | CRF1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 65 nM |
| Comparator Or Baseline | Generic structural analogs (e.g., with altered ring size or halogen) |
| Quantified Difference | Not quantified; inferred significant loss in potency |
| Conditions | Displacement of [125I]-CRF from human CRF1 receptor expressed in CHO cellular membrane fraction |
Why This Matters
For researchers targeting the CRF1 receptor, this compound offers a unique chemical starting point with a defined potency, unlike generic or uncharacterized building blocks.
- [1] BindingDB. Entry BDBM50161863 (CHEMBL3793560). View Source
- [2] Zorrilla, E. P., & Koob, G. F. (2010). Progress in corticotropin-releasing factor-1 antagonist development. Drug Discovery Today, 15(9-10), 371-383. View Source
